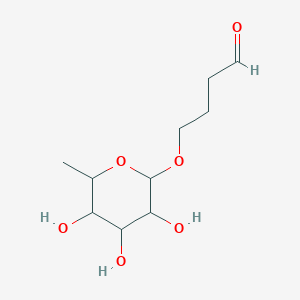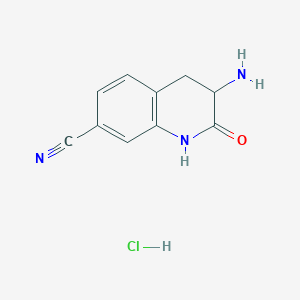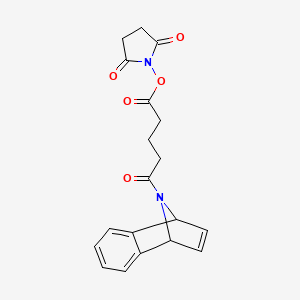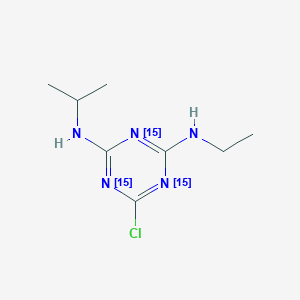![molecular formula C26H26FNO6S B14783546 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate](/img/structure/B14783546.png)
2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple methoxy groups and a fluorobenzenesulfonate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Methoxylation: Introduction of methoxy groups at specific positions on the isoquinoline core using methanol and a suitable catalyst.
Sulfonation: Attachment of the 3-fluorobenzenesulfonate group through a sulfonation reaction, typically using a sulfonyl chloride derivative and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the sulfonate group or to modify the isoquinoline core.
Substitution: The fluorobenzenesulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce de-sulfonated derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving isoquinoline derivatives.
Industry: Use in the development of new materials with unique properties.
作用機序
The mechanism of action of 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate involves its interaction with specific molecular targets. The methoxy groups and the fluorobenzenesulfonate moiety play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
- 2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
- 10-methoxy-5,8,13,13a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-9-yl acetate
- 6H-dibenzo[a,g]quinolizine-2,9-diol, 5,8,13,13a-tetrahydro-3,10-dimethoxy-
Uniqueness
The uniqueness of 2,3,10-trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-9-yl 3-fluorobenzenesulfonate lies in its specific combination of methoxy groups and the fluorobenzenesulfonate moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
特性
分子式 |
C26H26FNO6S |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
(2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-9-yl) 3-fluorobenzenesulfonate |
InChI |
InChI=1S/C26H26FNO6S/c1-31-23-8-7-16-11-22-20-14-25(33-3)24(32-2)12-17(20)9-10-28(22)15-21(16)26(23)34-35(29,30)19-6-4-5-18(27)13-19/h4-8,12-14,22H,9-11,15H2,1-3H3 |
InChIキー |
HEAINOSHEFYFCX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OS(=O)(=O)C5=CC=CC(=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Bis[(fluorosulfonyl)oxy]phenyl sulfurofluoridate](/img/structure/B14783470.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783471.png)
![2-amino-N-[(3-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14783472.png)
![3-amino-4,6-dimethyl-N-(5-methylthiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14783477.png)
![(1S)-1-[(3aR,4R,6R,6aR)-6-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2,2,6a-trimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]ethan-1-ol](/img/structure/B14783484.png)
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14783500.png)

![N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14783510.png)
![4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14783518.png)
![(2R,3R,4S,5S,6R)-2-{[(2R,3S,4R,5R,6R)-6-(4-Cyclohexylbutoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-YL]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14783519.png)




